molecular formula C4H6N4O B144062 4-Amino-6-methyl-1,3,5-triazin-2-ol CAS No. 16352-06-0

4-Amino-6-methyl-1,3,5-triazin-2-ol

Cat. No. B144062
CAS RN: 16352-06-0
M. Wt: 126.12 g/mol
InChI Key: UUTHDVPZNWJUFV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of triazine derivatives is a topic of interest in several papers. For instance, paper describes the synthesis of triazine derivatives through the interaction of an intermediate chromeno-pyrimidine compound with various reagents, including hydrazonyl halides and phenacyl bromide. Similarly, paper reports the synthesis of [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using a one-pot reaction starting from 4-amino-3-hydrazinyl-6-methyl-1,2,4-triazin-5(4H)-one. These methods highlight the reactivity of amino triazine derivatives and their potential to form a wide variety of heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of triazine derivatives is elucidated using various spectroscopic techniques. For example, paper details the crystal structure of a benzylmercapto triazolo-triazine derivative, which crystallizes in the monoclinic space group and exhibits extensive intermolecular hydrogen bonding and pi-pi stacking interactions. Paper discusses the crystal structure of a triazino benzimidazole derivative, revealing a highly delocalized molecule with specific hydrogen bonding patterns. These studies provide insights into the molecular conformations and intermolecular interactions that can influence the properties of triazine compounds.

Chemical Reactions Analysis

The reactivity of triazine derivatives towards different chemical reagents is explored in several papers. Paper investigates the behavior of a chromeno-pyrimidine compound with activated unsaturated compounds, leading to the formation of various triazine and triazepine derivatives. Paper describes the synthesis of allylic derivatives of a triazolo-triazine compound, indicating the potential for functionalization at different positions on the triazine ring. These reactions demonstrate the versatility of triazine derivatives in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazine derivatives are closely related to their molecular structures. Paper discusses the solvent-free microwave synthesis of imine derivatives of triazine compounds, which is a green chemistry approach that avoids the use of solvents. Paper reports on the inhibitory effect of a phenylamino triazine derivative on the lignification process catalyzed by peroxidase, suggesting potential applications as a herbicide. These studies show that the functional groups attached to the triazine core can significantly affect the compound's properties and applications.

Scientific Research Applications

Synthesis and Derivative Development

  • Facile Synthesis of Triazine Derivatives : Vahedi et al. (2010) demonstrated a method for synthesizing [1,2,4]triazino[4,3-b][1,2,4,5]tetrazepin derivatives using 4-amino-6-methyl-1,2,4-triazin-5(4H)-one as a building block, highlighting the compound's utility in creating novel derivatives for various applications Vahedi, Rajabzadeh, & Farvandi, 2010.

  • Structural Elucidation via Spectroscopy : Jacobsen & Rose (1988) used carbon-13 nuclear magnetic resonance spectroscopy to study the structural aspects of N-Methyl 3-Amino-1,2,4-Triazin-5(2H)-Ones, showing the compound's potential for detailed chemical analysis Jacobsen & Rose, 1988.

Electrochemical Studies

  • Electrochemical Behavior Analysis : Farzinnejad et al. (2005) investigated the electroreduction of triazine derivatives, including 4-amino-6-methyl-3-thio-1,2,4-triazine-5-one, in non-aqueous media. This study provided insights into the electrochemical properties and potential applications of these compounds in various fields Farzinnejad, Beigi, Fotouhi, Torkestani, & Ghadirian, 2005.

Polymer Synthesis

  • Creation of New Polymers : Kunisada et al. (1991) synthesized new comb-like polymers using isopropenyl-1,3,5-triazines, demonstrating the compound's utility in the development of novel polymers with specific properties Kunisada, Yuki, Miyake, Ogawa, & Yoshimura, 1991.

Biological Activity and Applications

Safety And Hazards

The safety information for 4-Amino-6-methyl-1,3,5-triazin-2-ol includes hazard statements H302-H315-H319-H332-H335 and precautionary statements P261-P280-P305+P351+P338 .

properties

IUPAC Name

4-amino-6-methyl-1H-1,3,5-triazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4O/c1-2-6-3(5)8-4(9)7-2/h1H3,(H3,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUTHDVPZNWJUFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=O)N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80274686
Record name 4-Amino-6-methyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-6-methyl-1,3,5-triazin-2-ol

CAS RN

16352-06-0
Record name 4-Amino-6-methyl-1,3,5-triazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80274686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
HJ Strek - Pesticide science, 1998 - Wiley Online Library
The behaviour and fate of chlorsulfuron in aqueous and soil systems were examined in laboratory studies. Aqueous hydrolysis was pH‐dependent and followed pseudo‐first‐order …
Number of citations: 81 onlinelibrary.wiley.com
EFSA Panel on Plant Protection Products and … - EFSA …, 2020 - Wiley Online Library
The Panel received a mandate from the European Commission to assess the genotoxic potential of triazine amine based on available information submitted by the applicants. Available …
Number of citations: 5 efsa.onlinelibrary.wiley.com
Q Lei, J Zhong, SF Chen, S Wu, Y Huang, P Guo… - Environmental …, 2023 - Elsevier
Sulfonylurea herbicides have been widely used worldwide and play a significant role in modern agricultural production. However, these herbicides have adverse biological effects that …
Number of citations: 1 www.sciencedirect.com
AV Pastukhov, MM Ilyin, ND Chkanikov - Inorganic Chemistry …, 2023 - Elsevier
Modern technologies of intensive crop production demand a wide application of various types of pesticides. The adverse effect of cropping intensification is that toxic organic compounds…
Number of citations: 2 www.sciencedirect.com
European Food Safety Authority - EFSA Journal, 2013 - Wiley Online Library
According to Article 12 of Regulation (EC) No 396/2005, the European Food Safety Authority (EFSA) has reviewed the Maximum Residue Levels (MRLs) currently established at …
Number of citations: 1 efsa.onlinelibrary.wiley.com
European Food Safety Authority (EFSA) - 2018 - Wiley Online Library
The European Food Safety Authority (EFSA) was asked by the European Commission to provide scientific assistance with respect to the risk assessment for an active substance in light …
Number of citations: 0 efsa.onlinelibrary.wiley.com
RR Rajeswari, A Ramesh - bioRxiv, 2013 - biorxiv.org
The effects and potential recovery of aquatic plant Lemna gibba exposed to a sulfonyl urea herbicide metsulfuron-methyl (MSM) for 120 days under rice cropping condition was …
Number of citations: 1 www.biorxiv.org

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